molecular formula C14H10BrFO2 B14027744 Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Methyl 4-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B14027744
M. Wt: 309.13 g/mol
InChI Key: NLEYLNBJLYFUMR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms on the biphenyl structure, along with a carboxylate ester group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted biphenyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may modulate signal transduction pathways associated with inflammation and cell growth. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Uniqueness: Methyl 4-bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to the combination of bromine, fluorine, and carboxylate ester groups on the biphenyl scaffold. This unique structure imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C14H10BrFO2

Molecular Weight

309.13 g/mol

IUPAC Name

methyl 6-bromo-2-fluoro-3-phenylbenzoate

InChI

InChI=1S/C14H10BrFO2/c1-18-14(17)12-11(15)8-7-10(13(12)16)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

NLEYLNBJLYFUMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)C2=CC=CC=C2)Br

Origin of Product

United States

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